4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
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Description
4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (also known as 4-A2B6M5P) is a nitrogen-containing heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile and efficient reagent for the synthesis of various organic compounds, such as heterocyclic compounds and pharmaceuticals. In addition, it has been used in the synthesis of peptides, amides, and amines, as well as in the preparation of polymers. 4-A2B6M5P has also been found to have promising biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Scientific Research Applications
Spectroscopic and Molecular Docking Studies
- Vibrational Spectroscopy and Molecular Docking : A study by Haress et al. (2015) utilized FT-IR and FT-Raman spectra to analyze the structure of a similar compound. The study emphasized the importance of molecular docking, indicating potential for weak non-covalent interactions which are significant in chemotherapeutic applications (Haress et al., 2015).
Synthesis and Derivative Formation
- Synthesis of Pyridine and Fused Pyridine Derivatives : Al-Issa (2012) explored the synthesis of various pyrimidine derivatives, emphasizing the reactivity and potential for forming diverse chemical structures, which could be valuable in material science and drug development (Al-Issa, 2012).
- Crystal Structure Analysis : El-Emam et al. (2011) analyzed the crystal structure of a related pyrimidine derivative, providing insights into its molecular geometry which is crucial for understanding its interaction potential in various scientific applications (El-Emam et al., 2011).
Potential Applications in Chemotherapy
- Antitumoral Activity : Cocco et al. (2006) synthesized a series of hydrazinopyrimidine derivatives and evaluated their in vitro antitumor activity. This suggests potential applications in cancer research and treatment (Cocco et al., 2006).
- Chemotherapeutic Agent Study : Alzoman et al. (2015) conducted vibrational spectral analysis and molecular docking studies on a similar compound, highlighting its potential as a chemotherapeutic agent (Alzoman et al., 2015).
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)-6-(prop-2-enylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-11-9-16(2)10-12-18)25-22(26-21)27-15-17-7-5-4-6-8-17/h3-12H,1,13,15H2,2H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZHOYUVKIRERG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NCC=C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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